

# Application Note: HPLC-UV Determination of Ethyl 2-cyano-3,3-diphenylacrylate (Etocrylene)

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## Compound of Interest

Compound Name: Ethyl 2-cyano-3,3-diphenylacrylate-d10

Cat. No.: B15561806

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## Introduction

Ethyl 2-cyano-3,3-diphenylacrylate, also known as Etocrylene or Octocrylene, is a widely utilized organic compound that functions as a UV absorber.[1][2] Its primary application is in sun protection products, but it is also used to prevent degradation in various cosmetics and personal care items.[1][3] The compound's molecular structure, featuring an acrylate base with two phenyl groups and a carbonyl group, creates a large  $\pi$ -conjugated system that allows for strong absorption of UV radiation.[3][4] A robust and reliable analytical method is crucial for the quality control and formulation development of products containing this active ingredient. This application note details a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative determination of Ethyl 2-cyano-3,3-diphenylacrylate.

## Analytical Method

A reverse-phase HPLC method with UV detection is employed for the separation and quantification of Ethyl 2-cyano-3,3-diphenylacrylate. This method is scalable and can be adapted for impurity analysis and preparative separations.[5]

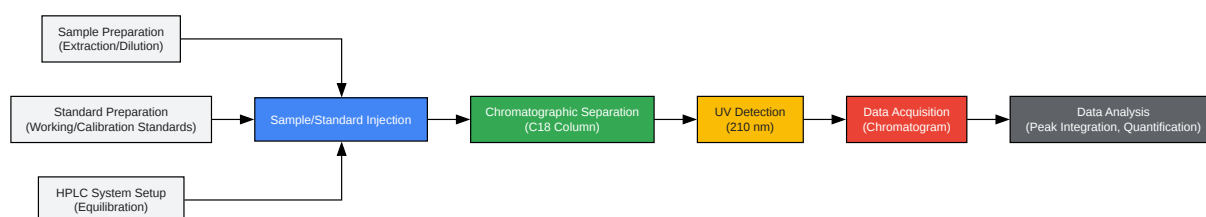
## Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of Ethyl 2-cyano-3,3-diphenylacrylate.

Parameter	Value
HPLC System	Agilent Technologies 1260 Infinity HPLC-DAD or equivalent
Column	C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase	Acetonitrile:Water (75:25, v/v)
Flow Rate	1.5 mL/min
Injection Volume	20 µL
Column Temperature	50°C
UV Detection	210 nm
Internal Standard	Cyclosporine A

### Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-UV determination of Ethyl 2-cyano-3,3-diphenylacrylate.



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Caption: Experimental workflow for the HPLC-UV analysis of Ethyl 2-cyano-3,3-diphenylacrylate.

## Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) for the validation of analytical procedures.<sup>[6][7][8]</sup> The validation parameters assessed included linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.

### Method Validation Parameters

The table below summarizes the key validation parameters for the HPLC-UV method.

Parameter	Result
Linearity Range	$2.5 \times 10^{-5} \text{ M} - 5.5 \times 10^{-5} \text{ M}$
Correlation Coefficient ( $r^2$ )	$> 0.999$
Limit of Detection (LOD)	$1.64 \times 10^{-6} \text{ M}$ <sup>[6][7][8]</sup>
Limit of Quantitation (LOQ)	$4.97 \times 10^{-6} \text{ M}$ <sup>[6][7][8]</sup>
Accuracy (Recovery)	98.0% - 102.0%
Precision (RSD)	$< 2\%$

## Protocols

### 1. Preparation of Standard Solutions

- **Stock Standard Solution (1 mg/mL):** Accurately weigh approximately 25 mg of Ethyl 2-cyano-3,3-diphenylacrylate reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- **Working Standard Solutions:** Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to cover the linearity range (e.g.,  $2.5 \times 10^{-5} \text{ M}$  to  $5.5 \times 10^{-5} \text{ M}$ ).

### 2. Preparation of Sample Solutions

The sample preparation procedure will vary depending on the matrix (e.g., sunscreen lotion, cream). A generic protocol is provided below.

- Accurately weigh a portion of the sample equivalent to approximately 10 mg of Ethyl 2-cyano-3,3-diphenylacrylate into a suitable container.
- Add a known volume of a suitable extraction solvent (e.g., 0.1% acetic acid in methanol) and extract the analyte using techniques such as sonication or vortexing.[9]
- Centrifuge or filter the extract to remove any undissolved excipients.
- Dilute the clear supernatant or filtrate with the mobile phase to a final concentration within the calibration range.

### 3. Chromatographic Analysis

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure the absence of interfering peaks.
- Inject the prepared standard solutions in ascending order of concentration.
- Inject the prepared sample solutions.
- Perform a system suitability check by injecting a mid-concentration standard solution multiple times. The relative standard deviation (RSD) of the peak areas should be less than 2%.

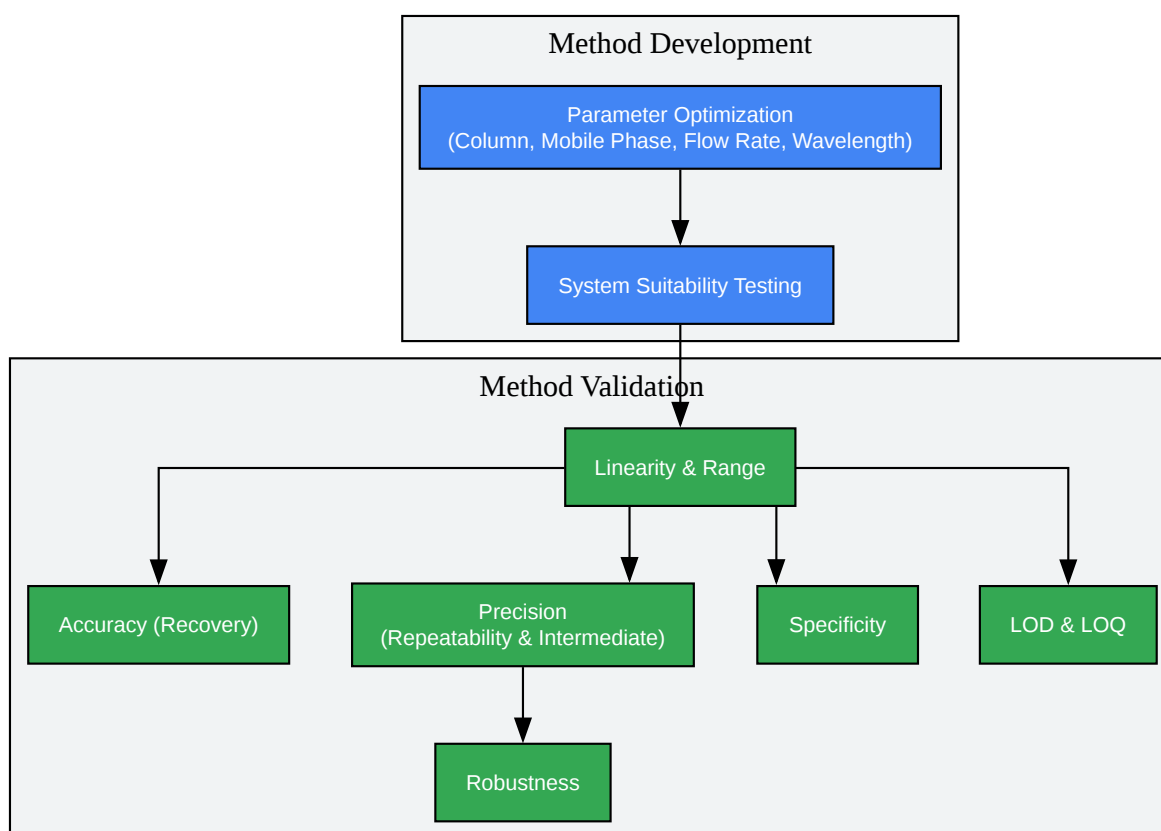
### 4. Data Analysis

- Integrate the peak corresponding to Ethyl 2-cyano-3,3-diphenylacrylate in each chromatogram.
- Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
- Determine the concentration of Ethyl 2-cyano-3,3-diphenylacrylate in the sample solutions from the calibration curve.

- Calculate the final concentration of the analyte in the original sample, taking into account the initial sample weight and dilution factors.

### Logical Relationship of Method Development and Validation

The following diagram illustrates the logical progression from method development to full validation.



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Caption: Logical flow from HPLC method development to comprehensive validation.

### Conclusion

The described HPLC-UV method provides a reliable and robust approach for the quantitative determination of Ethyl 2-cyano-3,3-diphenylacrylate in various sample matrices. The method is straightforward, utilizing common reverse-phase chromatography principles, and has been validated to meet industry standards for accuracy, precision, and linearity. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this important UV-absorbing compound.

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